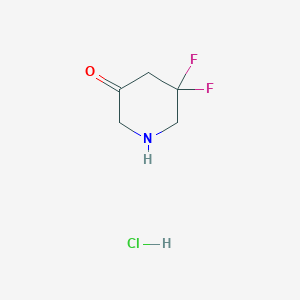

5,5-Difluoro-piperidin-3-one hydrochloride

Description

Properties

IUPAC Name |

5,5-difluoropiperidin-3-one;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7F2NO.ClH/c6-5(7)1-4(9)2-8-3-5;/h8H,1-3H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYPVDZVABDOLPY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)CNCC1(F)F.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8ClF2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.57 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization Strategies in Piperidine Synthesis

Cyclization reactions are central to piperidine ring formation. In the preparation of 6-fluoro-3-(4-piperidyl)-1,2-benzisoxazole hydrochloride, 4-(2,4-difluorobenzoyl)-piperidine hydrochloride undergoes oximation and cyclization in methanol with hydroxylamine hydrochloride and potassium hydroxide. This one-pot method avoids intermediate isolation, achieving a 90.4% yield at 40–45°C. For 5,5-difluoro-piperidin-3-one hydrochloride, analogous cyclization of a fluorinated precursor—such as 3,5-difluoro-pentanedioic acid derivatives—could be explored. The use of inorganic bases (e.g., KOH) instead of triethylamine reduces environmental impact, as demonstrated in Patent CN111777601B.

Fluorination Techniques

Reaction Optimization and Solvent Systems

Solvent Selection and Temperature Control

Methanol and propanol are effective solvents for cyclization, as evidenced by the 90.0% yield of 6-fluoro-3-(4-piperidyl)-1,2-benzisoxazole hydrochloride in propanol at 40–45°C. For this compound, polar aprotic solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) may enhance fluorination efficiency. Patent WO2015173664A1 demonstrates the use of THF in lithium tert-butoxide-mediated couplings, achieving 77% yield for a difluoro-piperidine derivative.

Inorganic Base vs. Organic Base

Replacing triethylamine with potassium hydroxide in Patent CN111777601B reduces hydrochloride salt contamination and simplifies purification. This approach is critical for this compound synthesis, where residual amines could complicate crystallization.

Hydrochloride Salt Formation and Purification

Acidification and Crystallization

Post-reaction acidification with concentrated HCl is standard for hydrochloride salt isolation. In Patent CN111777601B, adjusting the pH to <1 with HCl at 0–5°C yields high-purity product. For this compound, controlled acid addition and cooling (0–5°C) would promote crystallization, followed by filtration and washing with cold methanol or ether.

Purity and Yield Enhancements

HPLC monitoring, as used in Patent CN111777601B (99.82% purity), ensures product quality. Recrystallization from acetone/water mixtures, demonstrated in Patent WO2015173664A1, could further purify this compound.

Comparative Analysis of Synthetic Routes

The table below extrapolates reaction conditions from analogous syntheses to propose parameters for this compound:

Environmental and Industrial Considerations

Chemical Reactions Analysis

Types of Reactions

5,5-Difluoro-piperidin-3-one hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

Oxidation: N-oxides of 5,5-Difluoro-piperidin-3-one.

Reduction: 5,5-Difluoro-piperidin-3-ol.

Substitution: Various substituted piperidine derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Development:

5,5-Difluoro-piperidin-3-one hydrochloride is utilized as an intermediate in the synthesis of various biologically active compounds. The presence of fluorine atoms enhances the pharmacokinetic properties of drugs, such as increased metabolic stability and improved bioavailability. Studies have shown that fluorinated piperidines can exhibit enhanced binding affinity to biological targets due to their unique electronic properties and steric effects .

Case Study: Piperidine Derivatives

Research has highlighted the synthesis of multiple fluorinated piperidine derivatives, where this compound serves as a precursor. These derivatives have been investigated for their potential in treating conditions such as schizophrenia and pain management. For instance, compounds derived from this piperidine have shown promising activity against various receptors involved in these therapeutic areas .

Organic Synthesis

Building Block for Complex Molecules:

The compound is frequently employed as a building block in organic synthesis. Its ability to participate in various chemical reactions allows chemists to construct complex molecular architectures efficiently. The palladium-catalyzed hydrogenation methods have been optimized to produce substituted piperidines from this compound with high selectivity and yield .

Table 1: Synthesis Pathways Using this compound

| Reaction Type | Conditions | Products |

|---|---|---|

| Palladium-Catalyzed Hydrogenation | Mild conditions, air-stable | Substituted piperidines |

| Nucleophilic Substitution | Varied nucleophiles | Diverse functionalized derivatives |

| Cyclization | Acidic/basic conditions | Cyclic piperidine derivatives |

Potential Therapeutic Applications

Neuropharmacology:

Recent studies have indicated that derivatives of this compound may have neuroprotective effects. Research into its interaction with neurotransmitter systems suggests potential applications in treating neurodegenerative diseases .

Antimicrobial Activity:

Some investigations have also explored the antimicrobial properties of fluorinated piperidines derived from this compound. These studies reveal that certain derivatives exhibit significant activity against a range of pathogens, indicating their potential use in developing new antibiotics .

Mechanism of Action

The mechanism of action of 5,5-Difluoro-piperidin-3-one hydrochloride involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s binding affinity to biological targets by forming strong hydrogen bonds and electrostatic interactions. This can lead to the inhibition of enzyme activity or modulation of receptor function, depending on the specific target .

Comparison with Similar Compounds

Key Structural Differences

The closest structural analog identified in the provided evidence is 3,3-Difluoropiperidine Hydrochloride (CAS: D5573-200MG, TCI Chemicals). Below is a comparative analysis:

| Property | 5,5-Difluoro-piperidin-3-one Hydrochloride | 3,3-Difluoropiperidine Hydrochloride |

|---|---|---|

| Molecular Formula | C₅H₇F₂NO·HCl | C₅H₉F₂N·HCl |

| Functional Groups | Ketone (C=O) at C3 | Saturated piperidine ring |

| Fluorine Positions | C5 and C5 | C3 and C3 |

| Polarity | High (due to ketone and HCl salt) | Moderate (HCl salt only) |

| Synthetic Complexity | Likely higher (oxidation steps for ketone) | Simpler (direct fluorination possible) |

Structural Implications :

Comparison with Other Hydrochloride Salts

Key distinctions include:

- Benzydamine Hydrochloride : Contains an aromatic indazole ring; used as an anti-inflammatory agent. The absence of fluorine or a ketone highlights divergent applications .

- Contrasts with 5,5-Difluoro-piperidin-3-one in both structure and pharmacological role .

- Fluoxetine Hydrochloride : A selective serotonin reuptake inhibitor (SSRI) with a trifluoromethyl group. Demonstrates how fluorine placement (on an aromatic ring vs. aliphatic chain) affects drug activity .

Physicochemical Properties

Limited data on exact melting points or solubility are available in the evidence. However, general trends can be inferred:

- Solubility: The ketone in this compound increases polarity, likely improving aqueous solubility compared to non-ketone analogs like 3,3-Difluoropiperidine Hydrochloride.

- Stability : Fluorine atoms reduce metabolic degradation, while the ketone may introduce susceptibility to nucleophilic attack .

Biological Activity

5,5-Difluoro-piperidin-3-one hydrochloride is a fluorinated piperidine derivative that has garnered interest in various fields of medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structural features, which include two fluorine atoms at the 5-position of the piperidine ring and a ketone functional group at the 3-position. These modifications can significantly influence the compound's pharmacological properties, including its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The mechanism of action may involve modulation of enzyme activity or receptor binding, which can lead to various pharmacological effects. For instance, studies have indicated that fluorinated compounds often exhibit enhanced lipophilicity and metabolic stability, which can improve their bioavailability and efficacy in vivo .

Antiviral Activity

Recent research has highlighted the antiviral potential of fluorinated compounds similar to this compound. For example, a related difluoro compound demonstrated significant antiviral activity against influenza virus strains, showing a reduction in viral load and improved survival rates in mouse models . Such findings suggest that this compound could possess similar antiviral properties, warranting further investigation.

Anticancer Properties

The compound's structure may also confer anticancer properties. In vitro studies have shown that certain piperidine derivatives exhibit cytotoxic effects against various cancer cell lines. For instance, compounds with similar structural motifs have been tested against MCF-7 and MDA-MB-231 breast cancer cells, demonstrating lower IC50 values compared to standard chemotherapeutics like 5-Fluorouracil (5-FU) . This suggests that this compound might also inhibit cancer cell proliferation effectively.

Toxicity and Safety Profile

Toxicity studies are crucial for assessing the safety profile of new compounds. Preliminary assessments of related difluoro compounds have indicated favorable safety profiles at therapeutic doses in animal models . For example, a study reported no significant adverse effects at doses up to 40 mg/kg when administered orally in healthy mice. This highlights the need for comprehensive toxicity evaluations for this compound to establish its safety for potential therapeutic use.

Table: Summary of Biological Activities

| Activity Type | Effect | Reference |

|---|---|---|

| Antiviral | Significant reduction in viral load | |

| Anticancer | Lower IC50 than 5-FU in MCF-7 cells | |

| Toxicity | No significant adverse effects at 40 mg/kg |

Case Study: Antiviral Efficacy

A notable case study involved the evaluation of a difluoro compound's efficacy against influenza A virus. The study utilized a mouse model where the compound was administered orally. Results showed a more than two-log reduction in viral load within the lungs of infected mice, indicating a direct effect on viral replication . This suggests that similar mechanisms may be applicable to this compound.

Case Study: Anticancer Activity

In another study assessing anticancer properties, various piperidine derivatives were screened for their cytotoxic effects on breast cancer cells. The results indicated that certain derivatives exhibited significant growth inhibition compared to control treatments. Specifically, compounds demonstrated selectivity towards cancer cells while sparing normal cells, highlighting their potential as targeted therapies .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5,5-Difluoro-piperidin-3-one hydrochloride, and how can reaction conditions be adjusted to improve yield?

- Methodological Answer : The compound can be synthesized via fluorination of piperidin-3-one derivatives using fluorinating agents like DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor. Key parameters include temperature control (e.g., maintaining 0–5°C during fluorination to minimize side reactions) and stoichiometric ratios (e.g., 1.2–1.5 equivalents of fluorinating agent). Post-reaction purification via column chromatography (chloroform/methanol gradients) or recrystallization (hexane/acetone mixtures) is critical to isolate the hydrochloride salt . Adjusting solvent polarity (e.g., chloroform for solubility) and reaction time (1–3 hours under reflux) can enhance yields to >70% .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers prioritize?

- Methodological Answer :

- ¹H/¹³C-NMR : Look for downfield shifts in protons adjacent to fluorine atoms (e.g., δ 3.4–3.6 ppm for piperidine ring protons) and carbonyl carbon signals near δ 200 ppm .

- IR Spectroscopy : Confirm the ketone group (C=O stretch ~1700 cm⁻¹) and hydrochloride salt formation (broad N-H stretches ~2500–3000 cm⁻¹) .

- LC-MS/HRMS : Monitor the molecular ion peak ([M+H]⁺ or [M-H]⁻) and isotopic patterns consistent with fluorine and chlorine (e.g., m/z 193.1 for [C₅H₇F₂NO]⁺) .

Q. How should researchers handle and store this compound to ensure stability during experiments?

- Methodological Answer : Store the compound at –20°C in airtight, moisture-resistant containers to prevent hydrolysis of the hydrochloride salt. Stability data from analogous piperidine derivatives suggest a shelf life of ≥5 years under these conditions. For handling, use inert atmospheres (argon/nitrogen) and avoid prolonged exposure to light or humidity. Safety protocols include wearing nitrile gloves and working in fume hoods due to potential respiratory irritation .

Advanced Research Questions

Q. How does the 5,5-difluoro substitution influence the compound’s reactivity in nucleophilic or electrophilic reactions compared to non-fluorinated analogs?

- Methodological Answer : The electron-withdrawing effect of fluorine atoms reduces electron density at the piperidine ring, making it less reactive toward electrophiles but more susceptible to nucleophilic attack at the carbonyl group. For example, in Michael addition reactions, fluorination increases the electrophilicity of the ketone, accelerating nucleophilic adduct formation. Comparative kinetic studies (e.g., monitoring reaction rates via UV-Vis or NMR) are recommended to quantify these effects .

Q. What strategies can resolve contradictions in spectroscopic data when analyzing intermediates in the synthesis of this compound?

- Methodological Answer :

- Cross-Validation : Use complementary techniques (e.g., X-ray crystallography for ambiguous NMR peaks or HRMS for mass discrepancies) .

- Computational Modeling : Compare experimental ¹³C-NMR shifts with DFT-calculated chemical shifts (e.g., using Gaussian or ORCA software) to confirm structural assignments .

- Isotopic Labeling : Introduce ¹⁸O or ²H labels to track reaction pathways and identify unexpected byproducts .

Q. Are there validated computational models to predict the pharmacokinetic behavior of this compound in biological systems?

- Methodological Answer : Molecular dynamics (MD) simulations and QSAR models can predict logP (~1.2), solubility (~2.5 mg/mL in water), and membrane permeability. Validation involves:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.